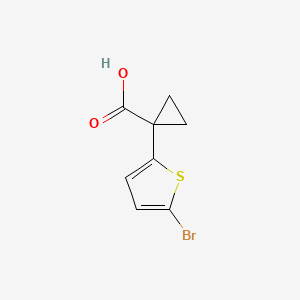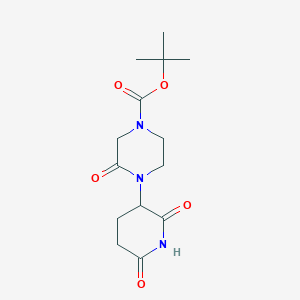
Tert-butyl 4-(2,6-dioxopiperidin-3-yl)-3-oxopiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(2,6-dioxopiperidin-3-yl)-3-oxopiperazine-1-carboxylate is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a piperidinone moiety, and a tert-butyl ester group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2,6-dioxopiperidin-3-yl)-3-oxopiperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Piperidinone Moiety: The piperidinone moiety can be introduced via a cyclization reaction involving a suitable precursor, such as a keto acid or an amino acid derivative.
Esterification: The final step involves the esterification of the piperazine-piperidinone intermediate with tert-butyl chloroformate under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2,6-dioxopiperidin-3-yl)-3-oxopiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Tert-butyl 4-(2,6-dioxopiperidin-3-yl)-3-oxopiperazine-1-carboxylate has been utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: In studies involving protein-ligand interactions and enzyme inhibition.
Industry: Used in the development of novel materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2,6-dioxopiperidin-3-yl)-3-oxopiperazine-1-carboxylate involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and van der Waals forces. These interactions can modulate the activity of proteins and enzymes, leading to various biochemical and physiological effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate
- Tert-butyl (S)-4-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)piperazine-1-carboxylate
- Tert-butyl 4-(6-{[(3R)-2,6-dioxopiperidin-3-yl]carbamoyl}-2-methoxypyridin-3-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(2,6-dioxopiperidin-3-yl)-3-oxopiperazine-1-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, as it can serve as a versatile scaffold for the development of new molecules with desired properties.
Properties
Molecular Formula |
C14H21N3O5 |
|---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
tert-butyl 4-(2,6-dioxopiperidin-3-yl)-3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C14H21N3O5/c1-14(2,3)22-13(21)16-6-7-17(11(19)8-16)9-4-5-10(18)15-12(9)20/h9H,4-8H2,1-3H3,(H,15,18,20) |
InChI Key |
AJCIFNNTIUSKAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2CCC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




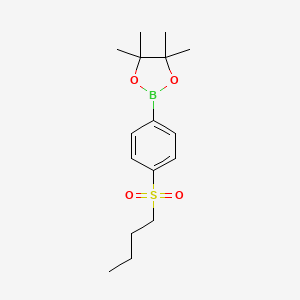
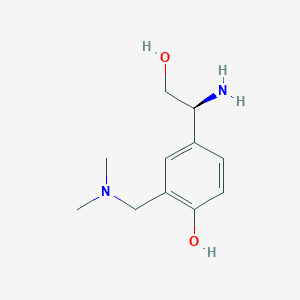
![2-{[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]oxy}acetic acid](/img/structure/B13549622.png)
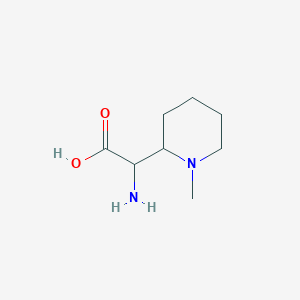
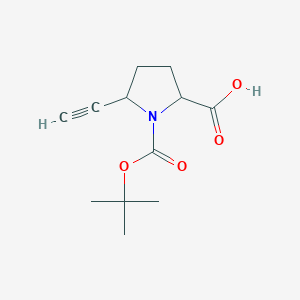
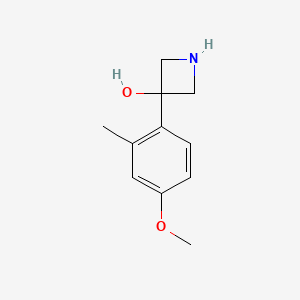
![3-Benzyl-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylicacid](/img/structure/B13549645.png)
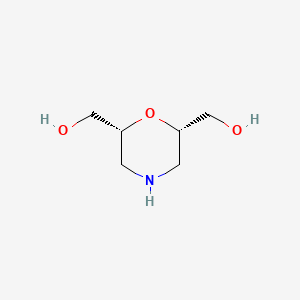
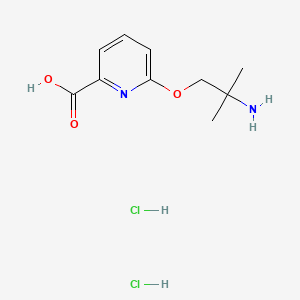

![2-(3-Bromo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)aceticacid](/img/structure/B13549658.png)
